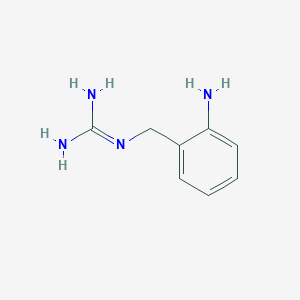

(2-Aminobenzyl)guanidine

Description

Contextual Significance of Guanidine (B92328) Functionality in Organic and Supramolecular Chemistry

The guanidine group, with the general formula HNC(NH₂)₂, is a cornerstone of modern organic and supramolecular chemistry due to its distinct electronic and structural properties. wikipedia.orgineosopen.org Guanidines are among the strongest organic bases in their neutral form. nih.govjst.go.jp Upon protonation, they form the exceptionally stable guanidinium (B1211019) cation, which is a planar, Y-shaped ion. wikipedia.orgencyclopedia.pub This stability arises from the delocalization of the positive charge over the three nitrogen atoms through resonance, a feature that also defines its interaction patterns. ineosopen.orgencyclopedia.pub The pKₐH of the conjugate acid is approximately 13.6, meaning guanidine exists almost exclusively as the guanidinium ion in aqueous solution at physiological pH. wikipedia.org

In organic synthesis, the high basicity of guanidines has been harnessed for their use as catalysts. researchgate.net Chiral guanidine derivatives have been successfully developed as enantioselective catalysts for a variety of chemical reactions, including asymmetric Michael additions. nih.govnih.gov The effectiveness of these catalysts often relies on the dual ability of the guanidine moiety to act as a Brønsted base and a hydrogen-bond donor to activate substrates. nih.gov

The significance of the guanidine functionality is particularly pronounced in supramolecular chemistry. The guanidinium cation's planar geometry and multiple N-H groups make it an excellent hydrogen-bond donor, capable of forming strong and directional interactions with various anions, especially carboxylates and phosphates. ineosopen.org This recognition capability is fundamental to many biological processes, most notably in the side chain of the amino acid arginine, where it facilitates protein-substrate binding. encyclopedia.pub In synthetic systems, this property is exploited to create receptors for anion sensing, ion transporters, and to direct the assembly of complex supramolecular architectures like metallocycles and cages. chemistryviews.orgmdpi.com The ability of guanidines to engage in specific hydrogen-bonding patterns makes them valuable components in the design of self-assembling systems and functional materials. mdpi.com

| Property | Description |

| Basicity | Guanidines are strong organic bases, with the conjugate acid (guanidinium) having a pKₐH of 13.6. wikipedia.org |

| Structure of Cation | The guanidinium cation is planar and symmetrical, with charge delocalized over three nitrogen atoms. wikipedia.orgencyclopedia.pub |

| Hydrogen Bonding | The guanidinium group is a potent hydrogen-bond donor, forming strong interactions with anions. ineosopen.orgmdpi.com |

| Applications in Catalysis | Widely used as organocatalysts, particularly chiral derivatives for asymmetric synthesis. nih.govresearchgate.netnih.gov |

| Supramolecular Role | Acts as a building block for anion receptors, ion channels, and self-assembling molecular architectures. chemistryviews.orgmdpi.com |

Research Landscape and Potential of (2-Aminobenzyl)guanidine and its Structural Analogs

While dedicated research on this compound itself is not extensively documented in publicly available literature, the broader landscape of its structural analogs—substituted benzyl (B1604629) guanidines—is an active area of investigation, particularly in medicinal chemistry. researchgate.netnih.gov Synthetic routes to benzyl guanidine derivatives typically involve the guanylation of the corresponding benzylamine (B48309). nih.govmdpi.com A common method uses reagents like S-methyl-N,N'-bis(tert-butoxycarbonyl)isothiourea, followed by the removal of the Boc protecting groups with an acid such as trifluoroacetic acid (TFA). nih.govnih.govmdpi.com

Research into benzyl guanidine analogs has revealed significant biological activities. For instance, hybrid molecules combining a benzylguanidine structure with the alkylating motif of melphalan (B128) have been synthesized and studied for their potential as cytotoxic agents against neuroblastoma cells. nih.gov These compounds, such as para- and meta-substituted (Cl-CH₂-CH₂-)₂N-benzylguanidines (pMBG and mMBG), aim to merge the selective uptake of benzylguanidines into neuroblastoma cells with the DNA-alkylating power of the melphalan fragment. nih.gov Other studies have focused on designing benzyl guanidine derivatives with antimicrobial properties against various bacterial strains. researchgate.net

The potential of this compound lies in the unique combination of the guanidine group with a primary amino group positioned at the ortho position of the benzyl ring. This specific arrangement suggests several avenues for future research:

Precursor for Heterocycles: The ortho-disposed amino and guanidinomethyl groups could serve as a synthon for the construction of novel nitrogen-containing heterocyclic compounds, analogous to how 2-aminobenzyl alcohols are used to synthesize quinolines and quinazolines. researchgate.net

Coordination Chemistry: The presence of multiple nitrogen atoms with different electronic properties (aromatic amine vs. guanidine) makes this compound a potentially versatile chelating ligand for a variety of metal centers.

Supramolecular Assembly: The additional N-H group from the aromatic amine provides another hydrogen-bonding site, which could be exploited to create more intricate and stable supramolecular networks compared to simpler benzyl guanidines.

Modified Biological Activity: The electronic and steric influence of the 2-amino group could significantly alter the biological profile compared to other benzyl guanidine analogs, potentially leading to new therapeutic agents.

| Compound/Analog Class | Research Focus | Key Findings/Potential |

| Substituted Benzyl Guanidines | Antimicrobial Agents | Several derivatives show inhibitory activity against bacterial strains like Staphylococcus aureus and Escherichia coli. researchgate.net |

| Melphalan-Benzylguanidine Hybrids (pMBG, mMBG) | Anticancer Agents (Neuroblastoma) | These hybrid molecules were found to be at least as effective as melphalan in reducing cancer cell viability. nih.gov |

| This compound | (Potential) Precursor for Heterocycles | The ortho-amino group could facilitate intramolecular cyclization reactions to form novel N-heterocycles. researchgate.net |

| This compound | (Potential) Ligand in Coordination Chemistry | The multiple nitrogen donor sites could enable the formation of stable complexes with various metal ions. |

Structure

3D Structure

Properties

Molecular Formula |

C8H12N4 |

|---|---|

Molecular Weight |

164.21 g/mol |

IUPAC Name |

2-[(2-aminophenyl)methyl]guanidine |

InChI |

InChI=1S/C8H12N4/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) |

InChI Key |

CGNXNHLQUYQSCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Aminobenzyl Guanidine and Its Derivatives

Strategic Approaches to Guanidinylation within Benzyl (B1604629) Amine Frameworks

The introduction of a guanidine (B92328) moiety onto a benzylamine (B48309) core can be achieved through several strategic approaches, primarily involving direct guanidinylation of the amine or cyclization reactions of appropriately substituted precursors.

Direct Guanidinylation Protocols Utilizing Precursors (e.g., S-methylisothiourea, carbodiimides)

Direct guanidinylation of benzylamines is a common and effective method for synthesizing benzylguanidines. This typically involves the reaction of the primary amine with a guanidinylating agent.

S-methylisothiourea and its protected derivatives are widely used reagents for this transformation. For instance, the synthesis of meta- and para-substituted benzylguanidine derivatives has been accomplished by reacting 3- and 4-aminomethylaniline with Boc-protected S-methylisothiourea. nih.gov This is followed by further functionalization and subsequent removal of the Boc protecting groups with trifluoroacetic acid (TFA). nih.gov The higher nucleophilicity of the sp³-hybridized amino group compared to the sp²-hybridized one allows for regioselective amidinylation. nih.gov In some cases, mercury(II) chloride is used to facilitate the guanylation reaction with Boc-protected S-methylisothiourea. nih.govmdpi.com

Carbodiimides represent another class of precursors for guanidinylation. They can react with amines to form guanidines, often in a multi-component fashion. For example, a one-pot, three-component synthesis of substituted guanidines has been achieved through an EDCI-mediated guanylation of disubstituted thioureas with amines, followed by a phase-transfer catalyzed alkylation. acs.org

| Precursor | Reagents and Conditions | Key Features |

| Boc-protected S-methylisothiourea | Et₃N, DMF, rt; then TFA, CH₂Cl₂ | Regioselective guanidinylation of aminomethyl group. nih.govnih.gov |

| Boc-protected S-methylisothiourea | HgCl₂, Et₃N, DMF; then TFA | Used for guanylation of less reactive amines. nih.govmdpi.com |

| Carbodiimides (e.g., EDCI) | In conjunction with thioureas and amines | Enables one-pot, three-component synthesis. acs.org |

Cyclization and Annulation Reactions Involving 2-Aminobenzyl Precursors

Cyclization and annulation reactions provide an alternative and powerful strategy for constructing cyclic guanidine-containing structures and related heterocyclic systems from 2-aminobenzyl precursors.

For instance, the synthesis of 2-aminoquinazoline (B112073) derivatives can be achieved through a hydrochloric acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. mdpi.com This method demonstrates good functional group tolerance and provides high yields. mdpi.com Similarly, reacting 2-aminobenzonitriles with N-benzyl cyanamides can produce 2-amino-4-iminoquinazolines. mdpi.com

Another approach involves the intramolecular cyclization of guanidine-containing precursors. Palladium-catalyzed cyclization methods have been developed for the synthesis of cyclic guanidines from precursors containing both a guanidine and an olefin. vdoc.pub Furthermore, a strategy for synthesizing 2-aminobenzimidazol-6-ols through the reaction of quinones with guanidine derivatives has been reported. nih.gov An aza-Robinson annulation strategy has also been developed, involving the conjugate addition of cyclic imides to vinyl ketones followed by an intramolecular aldol (B89426) condensation, to produce fused bicyclic amides. acs.org

| Reaction Type | Precursors | Catalyst/Mediator | Product Type |

| [4+2] Annulation | N-benzyl cyanamides, 2-amino aryl ketones | HCl | 2-Aminoquinazolines mdpi.com |

| [4+2] Annulation | N-benzyl cyanamides, 2-aminobenzonitriles | HCl | 2-Amino-4-iminoquinazolines mdpi.com |

| Intramolecular Aryl Guanidinylation | Guanidine-substituted aryl halides | CuI or Palladium catalysts | 2-Aminobenzimidazoles rsc.org |

| Reaction with Quinones | Quinones, Guanidine derivatives | - | 2-Aminobenzimidazol-6-ols nih.gov |

| Aza-Robinson Annulation | Cyclic imides, Vinyl ketones | NaOEt, then TfOH | Fused bicyclic amides acs.org |

Metal-Catalyzed Synthetic Routes to (2-Aminobenzyl)guanidine Analogs

Metal catalysis offers efficient and versatile methods for the formation of C-N bonds, which is a key step in the synthesis of this compound and its analogs.

Copper-Mediated C-N Bond Formations

Copper catalysts are cost-effective and have shown great utility in C-N bond-forming reactions. organic-chemistry.org An operationally simple, copper-catalyzed three-component synthesis of trisubstituted N-aryl guanidines has been developed using cyanamides, arylboronic acids, and amines under aerobic conditions. organic-chemistry.org This method is versatile and tolerates a wide range of functional groups. organic-chemistry.org

Copper salts like CuI have been shown to be superior to palladium catalysts in the intramolecular aryl guanidinylation for the synthesis of 2-aminobenzimidazoles, offering better yields and selectivities. rsc.org Furthermore, copper-catalyzed cascade reactions have been employed for the synthesis of quinazoline (B50416) derivatives from readily available starting materials like (2-bromophenyl)methylamines and amides. organic-chemistry.org A copper-catalyzed method for producing 2-aminophenylbenzimidazoles from thiourea (B124793) and 2-bromoaniline (B46623) has also been reported, which involves a desulfurization/nucleophilic substitution followed by a domino intra- and intermolecular C-N cross-coupling. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Key Features |

| CuCl₂·2H₂O, bipyridine, K₂CO₃ | Three-component oxidative coupling | Cyanamides, arylboronic acids, amines | Simple, aerobic conditions, broad scope. organic-chemistry.org |

| CuI | Intramolecular aryl guanidinylation | Guanidine-substituted aryl halides | Superior to palladium in yield and selectivity. rsc.org |

| CuCl/DABCO/4-HO-TEMPO | Aerobic oxidative cyclization | 2-Aminobenzylamines, aldehydes | One-pot synthesis of 2-substituted quinazolines. organic-chemistry.org |

| Copper salt (e.g., CuSO₄∙5H₂O) | Desulfurization/C-N cross-coupling | Thiourea, 2-bromoaniline, aryl iodide | Domino reaction to form 2-phenylaminobenzimidazoles. nih.gov |

Ruthenium-Catalyzed Dehydrogenative Couplings in Aminobenzyl Systems

Ruthenium catalysts have emerged as powerful tools for dehydrogenative coupling reactions, which are atom-economical processes that form C-N bonds with the liberation of hydrogen gas. An in situ formed ruthenium catalyst has been shown to enable the highly selective dehydrogenative coupling of 2-aminophenyl ketones with amines to yield quinazoline products. organic-chemistry.org This method avoids the use of reactive reagents and the formation of toxic byproducts. organic-chemistry.org

A commercially available Ru₃(CO)₁₂/Xantphos/t-BuOK catalyst system has been used for the dehydrogenative synthesis of 2-arylquinazolines from 2-aminoaryl methanols and benzonitriles. nih.gov This protocol is noted for its operational simplicity and high atom efficiency. nih.gov

| Catalyst System | Reaction Type | Starting Materials | Product Type |

| In situ Ru catalyst | Dehydrogenative coupling | 2-Aminophenyl ketones, amines | Quinazolines organic-chemistry.org |

| Ru₃(CO)₁₂/Xantphos/t-BuOK | Dehydrogenative coupling | 2-Aminoaryl methanols, benzonitriles | 2-Arylquinazolines nih.gov |

Emerging Catalytic Protocols for Benzyl Guanidine Scaffolds

The field of catalysis is continuously evolving, with new protocols being developed for the synthesis of guanidine-containing scaffolds. Anion-binding catalysis, where a catalyst interacts with an anion to facilitate a reaction, represents a newer approach. harvard.edu Chiral guanidines themselves can act as catalysts in various asymmetric transformations. ineosopen.orgresearchgate.net

Multicatalytic systems, where multiple catalysts work cooperatively, are also gaining attention. mdpi.com For example, a two-component self-assembled system combining a copper complex and a guanidinium (B1211019) head group has been shown to be an effective transphosphorylation catalyst. mdpi.com While not directly applied to the synthesis of this compound itself in the reviewed literature, these emerging concepts hold promise for future synthetic strategies.

Derivatization and Further Functionalization of this compound Scaffolds

The this compound scaffold serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a diverse library of derivatives. Methodologies for acylation, alkylation, and arylation are crucial for modifying the properties of the core structure.

Acylation Reactions on Guanidinium Salts

Acylation of guanidines is a key method for their functionalization. researchgate.net The reaction of guanidinium salts with acylating agents, such as acyl chlorides, can lead to the formation of N-acylguanidines. For instance, N,N',N''-tris(benzylamino)guanidinium salts can react with carboxylic acid chlorides to produce symmetrical N,N',N''-tris(N-acyl-N-benzylamido)guanidines. beilstein-journals.org The reaction conditions, including the choice of base and solvent, are critical to control the outcome, as different conditions can lead to the formation of mesoionic 1,2,4-triazolium-3-hydrazinides as major products. beilstein-journals.org

The Friedel-Crafts acylation, a classic method for introducing acyl groups to aromatic rings, can also be relevant in the synthesis of precursors to this compound derivatives. unacademy.comlibretexts.org This reaction typically involves an acyl chloride and a Lewis acid catalyst like aluminum chloride. chemistrystudent.com While direct acylation of the benzyl ring in this compound might be complex due to the presence of the amino and guanidino groups, acylation of precursor molecules is a viable strategy.

| Acylating Agent | Product Type | Key Considerations |

| Acyl Chlorides | N-Acylguanidines | Reaction conditions (base, solvent, temperature) are crucial for selectivity. beilstein-journals.org |

| Carboxylic Acids | N-Acylguanidines | Often requires activation, for example, in Friedel-Crafts type reactions. unacademy.com |

| Acid Anhydrides | N-Acylguanidines | Can be used as an alternative to acyl chlorides. unacademy.com |

Alkylation and Arylation Strategies for Substituted Guanidines

Alkylation and arylation reactions provide a direct means to introduce alkyl and aryl substituents onto the guanidine nitrogen atoms, leading to a wide array of substituted derivatives.

Alkylation: The N-alkylation of amines with alkyl halides is a fundamental reaction in organic synthesis. wikipedia.org In the context of guanidines, this reaction can be complicated by the multiple nitrogen atoms, potentially leading to a mixture of products. However, by controlling the reaction conditions and using appropriate protecting groups, selective alkylation can be achieved. For example, a biphasic protocol using phase-transfer catalysis has been developed for the convenient alkylation of guanidines with alkyl halides, yielding highly functionalized products in good to excellent yields. researchgate.net Industrially, alcohols are often preferred over alkyl halides as alkylating agents due to their lower cost and the avoidance of salt byproducts. wikipedia.org The use of catalysts is essential to activate the alcohol's hydroxyl group. nih.gov

Arylation: N-arylation of guanidines can be accomplished using transition metal-catalyzed cross-coupling reactions. These methods offer a powerful tool for creating C-N bonds and introducing aryl moieties.

Recent research has focused on the synthesis of hybrid molecules combining benzylguanidine with other pharmacologically active groups through alkylation. For instance, hybrid molecules of benzylguanidine and the alkylating group of melphalan (B128) have been synthesized, where the alkylating group is attached to the benzyl ring. researchgate.netmdpi.com

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Alkyl Halides, Alcohols | Can be controlled for selectivity; industrial processes often favor alcohols. wikipedia.orgresearchgate.net |

| N-Arylation | Aryl Halides/Boronic Acids | Often requires transition metal catalysis. |

| Hybrid Molecule Synthesis | Benzylguanidine and Alkylating Agents | Combines the properties of both parent molecules. researchgate.netmdpi.com |

Synthesis of Polyfunctionalized Guanidine Derivatives

The synthesis of guanidine derivatives bearing multiple functional groups is of significant interest for various applications. One approach involves the use of multifunctional building blocks. For example, a poly(guanidine–triazine–sulfonamide) (PGTSA) polymer has been synthesized and used as a support for a nickel catalyst. rsc.orgsemanticscholar.org This material incorporates guanidine, triazine, and sulfonamide functionalities.

Another strategy is the sequential functionalization of a guanidine core. This can involve a combination of the acylation, alkylation, and arylation reactions discussed previously. For instance, starting with a protected this compound, one could selectively deprotect and functionalize the amino group and the different nitrogen atoms of the guanidine group. The synthesis of sulfaguanidine (B1682504) hybrids with pyridine-2-one derivatives demonstrates the creation of polyfunctionalized molecules with potential biological activity. nih.gov

The development of multifunctional nanostructured materials incorporating guanidine derivatives is also an active area of research. For instance, metaiodobenzylguanidine (MIBG), an analog of norepinephrine, is used in medical imaging and therapy when radiolabeled. scirp.org

Chiral Synthesis and Stereocontrol in Benzyl Guanidine Systems

The development of chiral guanidines and their application in asymmetric synthesis has become a significant area of research. rsc.org Chiral guanidines can act as powerful organocatalysts, primarily due to their strong basicity and ability to act as hydrogen-bond donors. rsc.org

Several strategies have been employed for the synthesis of chiral benzyl guanidine systems:

From Chiral Precursors: Syntheses often commence from enantiomerically pure starting materials like α-amino acids or their corresponding chiral α-amino alcohols. beilstein-journals.org

Directed Guanidinylation: A method for the directed stereoselective guanidinylation of alkenes has been developed. nih.gov In this approach, a hydroxy or carboxy group directs the delivery of the guanidine unit to a double bond with a high degree of stereocontrol. nih.gov

Catalytic Asymmetric Synthesis: Chiral guanidine catalysts themselves can be used to induce stereoselectivity in various reactions. For example, a chiral bicyclic guanidine has been used to catalyze Diels-Alder reactions, albeit with moderate enantioselectivity. beilstein-journals.org A silver(I)-initiated hydroamination cascade has been used to construct a bicyclic guanidinium ion core with high stereocontrol, leading to a total synthesis of (+)-saxitoxin. nih.gov

The stereochemical outcome of these reactions is crucial and is often determined using advanced analytical techniques, including X-ray crystallography. beilstein-journals.org

Green Chemistry Principles in Guanidine Synthesis

The application of green chemistry principles to the synthesis of guanidines is aimed at developing more environmentally friendly and sustainable processes. nih.gov Key aspects include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Several green approaches to guanidine synthesis have been reported:

Microwave-Assisted Synthesis: One-pot microwave-assisted synthesis of substituted guanidine derivatives has been achieved using water as a solvent. jocpr.com This method offers advantages such as shorter reaction times and reduced energy consumption. Guanidine hydrochloride has also been used as a green organocatalyst in microwave-mediated syntheses. rsc.org

Use of Greener Solvents: The use of sustainable ethereal solvents like 2-MeTHF or CPME allows for the synthesis of guanidines under air and at room temperature, conditions that are typically avoided with highly reactive organolithium reagents. rsc.org Water is also being explored as a non-toxic solvent for guanidine synthesis under visible light irradiation. researchgate.net

Catalyst Recycling: Guanidine hydrochloride has been shown to be a recyclable catalyst for the synthesis of benzodiazepine (B76468) derivatives in an aqueous environment. tandfonline.com The development of catalysts immobilized on polymeric supports, such as the PGTSA/Ni catalyst, also facilitates easy separation and recycling. semanticscholar.org

Use of Eco-Friendly Reagents: Cyanoguanidine is considered a versatile, eco-friendly, and inexpensive reagent for the synthesis of 2-aminobenzoxazoles and 2-guanidinobenzoxazoles. researchgate.netcolab.ws Tetrabutylphosphonium tribromide (TBPTB) has been employed as an environmentally friendly and recyclable reagent for the one-pot synthesis of symmetrical guanidine compounds. ingentaconnect.combenthamdirect.comnih.gov

The environmental impact of these processes can be evaluated using green chemistry metrics such as E-Factor and Process Mass Intensity (PMI). tandfonline.com

| Green Chemistry Approach | Example | Benefits |

| Microwave-Assisted Synthesis | Synthesis of substituted guanidines in water. jocpr.com | Reduced reaction times, energy efficiency. |

| Use of Green Solvents | Synthesis using 2-MeTHF or CPME. rsc.org | Milder reaction conditions, safer solvents. |

| Recyclable Catalysts | Guanidine hydrochloride as an organocatalyst. tandfonline.com | Reduced waste, cost-effectiveness. |

| Eco-Friendly Reagents | Use of cyanoguanidine. researchgate.netcolab.ws | Inexpensive, safer alternative. |

Mechanistic Insights into the Reactivity of 2 Aminobenzyl Guanidine Scaffolds

Elucidation of Reaction Pathways and Transition States

The reactivity of the (2-Aminobenzyl)guanidine scaffold is governed by the specific reaction conditions and the nature of the interacting substrates. Mechanistic studies, often employing computational and kinetic methods, have shed light on the preferred reaction pathways and the structures of key transition states.

Guanidine-Catalyzed Mechanisms (e.g., Carbon Dioxide Fixation)

The fixation of carbon dioxide (CO₂) into valuable chemical feedstocks is a critical area of research. Guanidines, including structures analogous to this compound, have been identified as effective catalysts for this transformation. Mechanistic investigations, particularly using density functional theory (DFT) on the closely related 2-aminobenzonitrile (B23959) system, reveal that the reaction likely proceeds through a general base mechanism rather than a pathway involving the direct activation of CO₂ by forming a guanidine-CO₂ adduct. acs.org

The preferred pathway consists of several key stages:

Guanidine-Assisted CO₂ Fixation : The guanidine (B92328) acts as a strong base, deprotonating the amino group of the substrate. This enhances the nucleophilicity of the amine, facilitating its attack on the electrophilic carbon of CO₂ to form a carbamate (B1207046) intermediate. acs.orgacs.org

Intramolecular Nucleophilic Attack : The newly formed carbamate intermediate undergoes an intramolecular nucleophilic attack. In the case of the 2-aminobenzonitrile model, the carbamate attacks the nitrile group. acs.org

Intermediate Formation and Cyclization : Subsequent steps can involve the formation of an isocyanate intermediate, followed by intramolecular cyclization and hydrogen migrations to yield the final product, such as quinazoline-2,4(1H,3H)-dione, and regenerate the guanidine catalyst. acs.org

A critical aspect of this mechanism is the dual role of the guanidine/guanidinium (B1211019) pair. While the neutral guanidine acts as a Brønsted base to activate the amine, its conjugate acid, the guanidinium cation, plays a crucial role in stabilizing the negatively charged carbamate intermediate through hydrogen bonding, thereby lowering the energy barrier for subsequent steps. acs.org

| Mechanism Stage | Description | Role of Guanidine |

| 1. CO₂ Fixation | The amino group, activated by the guanidine, attacks CO₂. | Acts as a general Brønsted base. |

| 2. Intramolecular Attack | The resulting carbamate attacks another functional group on the molecule. | The protonated guanidinium ion stabilizes the carbamate intermediate. |

| 3. Cyclization/Product Formation | Ring closure and subsequent steps form the heterocyclic product. | The catalyst is regenerated. |

This general base mechanism highlights the primary role of the guanidine's basicity in promoting the initial CO₂ capture by the substrate's amino group. acs.org

Mechanistic Studies of Acceptorless Dehydrogenative Coupling

Acceptorless dehydrogenative coupling (ADC) is an atom-economical method for forming new chemical bonds, releasing only hydrogen gas as a byproduct. organic-chemistry.orgrsc.org This strategy has been successfully applied to the synthesis of N-heterocycles from substrates containing the o-aminobenzyl moiety, such as o-aminobenzyl alcohols and o-aminobenzamides. organic-chemistry.orgnih.govorganic-chemistry.org These reactions typically proceed via a metal-catalyzed pathway where the alcohol or amide is first dehydrogenated to an intermediate aldehyde or imine, which then undergoes condensation with another reactant, followed by cyclization and a final dehydrogenation step to form the aromatic heterocycle. organic-chemistry.orgorganic-chemistry.org

While the o-aminobenzyl core is a known participant in ADC reactions, specific mechanistic studies detailing the involvement of This compound itself in such transformations are not available in the current scientific literature. It is plausible that the amino and guanidino groups could undergo intramolecular or intermolecular ADC to form fused heterocyclic systems like 2-aminoquinazolines, but dedicated research elucidating these specific pathways and the role of potential catalysts has not been reported.

Formation and Reactivity of Guanidinium Ylides

Ylides are neutral, dipolar molecules containing a carbanion adjacent to a positively charged heteroatom. organic-chemistry.orgresearchgate.net Guanidinium ylides, which would be formed by the deprotonation of a carbon atom alpha to a guanidinium group, are a potential class of reactive intermediates. The formation of related phosphonium (B103445) and sulfonium (B1226848) ylides is well-established, and they are known to react with electrophiles like aldehydes and ketones in transformations such as the Wittig and Corey-Chaykovsky reactions. researchgate.netnih.gov Strong bases, including guanidines like 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), have been used to generate ylides from phosphonium salts. acs.org

However, there is no specific information available in the scientific literature regarding the formation, isolation, or reactivity of ylides derived from a (2-Aminobenzyl)guanidinium salt. The synthesis of such an ylide would require deprotonation of the benzylic C-H bond, which is less acidic than the protons typically removed to form common ylides. Therefore, the specific conditions required for the formation of a (2-Aminobenzyl)guanidinium ylide and its subsequent reactivity remain an unexplored area of research.

Role of the Guanidine Moiety as a Catalytic Center

The guanidine group is a powerhouse in catalysis due to its unique electronic structure, which imparts strong basicity and the ability to form a stable, charge-delocalized conjugate acid.

Brønsted Basicity and General Base Catalysis

Guanidine is one of the strongest organic bases, with the conjugate acid of the parent guanidine having a pKₐ of 13.6. nih.govwikipedia.org This high basicity stems from the exceptional resonance stabilization of the resulting guanidinium cation, where the positive charge is delocalized symmetrically over all three nitrogen atoms. wikipedia.org

This property makes guanidines, including by extension this compound, highly effective catalysts for reactions proceeding through a general base mechanism. In this role, the guanidine abstracts a proton from a substrate, enhancing its nucleophilicity. Kinetic studies on the transesterification of an RNA model substrate catalyzed by guanidines have demonstrated a clear relationship between the basicity of the guanidine and the reaction rate, with a Brønsted coefficient (β) of 0.77 for the simple general base-catalyzed pathway. nih.gov This indicates a significant degree of proton transfer in the transition state. The strong basicity and often low nucleophilicity of sterically hindered guanidines make them valuable "superbases" in organic synthesis. nih.gov

| Guanidine Derivative | Conjugate Acid pKₐ | Reference |

| Guanidine | 13.6 | wikipedia.org |

| 1,1,3,3-Tetramethylguanidine (B143053) (TMG) | 13.6 | researchgate.net |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | 13.8 | researchgate.net |

Note: The pKₐ of this compound is not specifically reported, but the values for related guanidines illustrate the high basicity of this functional group.

Synergistic Catalysis Involving Amino and Guanidinium Functionalities

The this compound scaffold is a prototypical example of a molecule capable of bifunctional catalysis, where both the amino and guanidine groups participate in the catalytic cycle. This synergistic action can significantly lower the activation energy of a reaction compared to a monofunctional catalyst.

Mechanistic studies on the CO₂ fixation by the analogous 2-aminobenzonitrile have shown that synergistic catalysis involving the amino group is crucial for lowering the energy barriers of the intramolecular nucleophilic attack and subsequent steps. acs.org In such a system, the guanidine can act as a general base to deprotonate one substrate, while the nearby protonated guanidinium and the secondary amino group can act as hydrogen-bond donors to activate an electrophile and stabilize anionic intermediates or transition states. acs.orgnih.gov

This dual activation model is a powerful concept in catalysis. Chiral bifunctional catalysts incorporating a guanidine group and a hydrogen-bond donor moiety (like an amide or thiourea) have been designed to achieve high stereoselectivity in reactions such as the Michael addition. nih.gov In these systems, the guanidine group activates the nucleophile via deprotonation, while the other functional group activates the electrophile through hydrogen bonding, organizing both reactants within a chiral environment. nih.govmdpi.com The this compound structure inherently contains both a strong base (guanidine) and a hydrogen-bond-donating group (the amino group, which can be protonated or participate directly), suggesting a strong potential for intramolecular synergistic catalysis.

Based on a comprehensive search of available scientific literature, there are no specific research articles that focus on the detailed mechanistic insights into the reactivity of the This compound scaffold as outlined in the request. The topics of intermolecular and intramolecular interactions, as well as specific computational and theoretical analyses such as Density Functional Theory (DFT) for energy profiles and quantum chemical calculations of energetic parameters for this particular compound, have not been the subject of published studies.

Therefore, it is not possible to generate an article with the requested detailed research findings and data tables that adheres to the strict focus on this compound. Providing such an article would require speculation and extrapolation from other, non-identical compounds, which would not be scientifically accurate or adhere to the instructions provided.

Catalytic Applications and Coordination Chemistry of 2 Aminobenzyl Guanidine Derivatives

Organocatalysis by Guanidine-Based Systems

Guanidines are among the strongest neutral organic bases, a property that makes them excellent organocatalysts for a variety of chemical transformations. semanticscholar.orgekb.eg Their catalytic action often involves deprotonation of a substrate to generate a reactive intermediate, which is stabilized by the resulting guanidinium (B1211019) cation through hydrogen bonding. umich.edu

The high basicity of guanidine (B92328) derivatives makes them effective agents for the capture and subsequent activation of carbon dioxide (CO₂), a critical area of research for mitigating greenhouse gas emissions. rsc.orgmdpi.com Superbasic guanidines can react with CO₂ even at low concentrations, such as from flue gas or ambient air, to form stable adducts. rsc.orgwgtn.ac.nz

Research has shown that guanidines can function as organocatalysts for the chemical fixation of CO₂. rsc.org The process often begins with the nucleophilic attack of the guanidine on the electrophilic carbon of CO₂, forming a zwitterionic guanidine–CO₂ adduct. rsc.org X-ray crystal analysis of such adducts reveals a bent geometry for the bound CO₂ molecule, indicating its activation. rsc.org This activated CO₂ can then be transformed into valuable chemicals. A primary application is the synthesis of cyclic carbonates from the reaction of CO₂ with epoxides. mdpi.comresearchgate.netrsc.org In this reaction, the guanidine catalyst activates the epoxide, the CO₂, or both, facilitating the cycloaddition. mdpi.comresearchgate.net

Density functional theory (DFT) calculations on the reaction between 2-aminobenzonitrile (B23959) and CO₂ catalyzed by guanidines like 1,1,3,3-tetramethylguanidine (B143053) (TMG) suggest a general base mechanism is preferred. rsc.org In this pathway, the guanidine deprotonates the amino group of the substrate, which then captures CO₂, rather than the catalyst forming a direct adduct with CO₂ first. rsc.org The resulting guanidinium cation is crucial for stabilizing intermediates and lowering the energy barriers for subsequent intramolecular cyclization steps. rsc.org

Table 1: Guanidine-Based Organocatalytic Systems for CO₂ Transformation

| Catalyst System | Substrates | Product | Key Findings | Reference |

| N,N′-bis(imidazolyl)guanidines (BIGs) | CO₂, Propiolamidines | Functionalized Oxazolidinones | Efficiently captures low-concentration CO₂ (from air or flue gas) and catalyzes cycloaddition. | rsc.org |

| Guanidinium Iodide Salts | CO₂, Various Epoxides | Cyclic Carbonates | Act as single-component catalysts (no co-catalyst needed) under moderate pressure and temperature. | rsc.org |

| Triaminoguanidine-derived COFs | CO₂, Terminal Alkynes | Carboxylated Products | The guanidine core binds and activates CO₂, while the framework linker activates the C(sp)-H bond. | nih.gov |

| 1,1,3,3-tetramethylguanidine (TMG) | CO₂, 2-Aminobenzonitrile | Quinazoline-2,4(1H,3H)-dione | Proceeds via a general base mechanism where the catalyst deprotonates the substrate before CO₂ capture. | rsc.org |

Guanidine derivatives are highly effective catalysts for constructing cyclic and heterocyclic molecules through cyclization and annulation reactions. Their ability to act as Brønsted bases or to engage in intricate hydrogen-bonding networks is key to their catalytic prowess. umich.edursc.org

Chiral guanidine-amide bifunctional organocatalysts have been successfully employed in asymmetric cyclization reactions. rsc.org For instance, they can catalyze the inverse electron-demand hetero-Diels–Alder reaction of azlactones with α-alkynyl-α,β-enones to produce δ-lactones with high yields and excellent enantioselectivity. rsc.org DFT calculations have shown that switchable hydrogen bonds between the positively charged guanidinium ion, the neutral amide, and various acceptors are responsible for the high stereoselectivity. rsc.org

Guanidines also facilitate intramolecular hydroamination and carboamination reactions to form cyclic guanidines, which are prevalent motifs in biologically active natural products. umich.eduacs.org Palladium-catalyzed carboamination of N-allyl guanidines provides access to substituted 5-membered cyclic guanidines. umich.edu Furthermore, silver(I)-catalyzed intramolecular hydroamination of N-propargyloxycarbonyl guanidines proceeds via a highly regioselective 5-exo-dig cyclization to yield functionalized imidazoles under mild conditions. rsc.org This methodology can be extended to one-pot halocyclization reactions to access vinyl-halogenated analogues. rsc.org The development of methods for the synthesis of 2-aminoquinazoline (B112073) derivatives often involves acid-mediated [4+2] annulation reactions where cyanamides, which can be considered precursors or structural relatives of guanidines, react with 2-amino aryl ketones or 2-aminobenzonitriles. mdpi.com

Table 2: Examples of Guanidine-Catalyzed Cyclization and Annulation Reactions

| Catalyst/Mediator | Reaction Type | Substrates | Product Class | Key Features | Reference |

| Chiral Guanidine-Amide | Hetero-Diels–Alder | Azlactones, α-Alkynyl-α,β-enones | δ-Lactones | High yields and excellent enantioselectivity (up to >99% ee). | rsc.org |

| Palladium / Ligand | Alkene Carboamination | N-allyl guanidines, Aryl halides | 5-membered Cyclic Guanidines | First example of Pd-catalyzed alkene carboamination of guanidine nucleophiles. | umich.edu |

| Silver(I) Nitrate | 5-exo-dig Hydroamination | N-propargyloxycarbonyl guanidines | 5-membered Cyclic Guanidines | Highly regioselective, fast reaction rates, and mild conditions. | rsc.org |

| Hydrochloric Acid | [4+2] Annulation | 2-Amino aryl ketones, N-Benzyl cyanamides | 2-Aminoquinazolines | A practical and efficient method with a wide substrate scope and high yields. | mdpi.com |

(2-Aminobenzyl)guanidine-Derived Ligands in Metal-Catalyzed Processes

The guanidine moiety is an excellent N-donor ligand for a wide range of transition metals, capable of stabilizing various oxidation states due to the strong electron-donating character of the imino nitrogen and the ability to delocalize charge. semanticscholar.orgiosrjournals.org Ligands derived from the this compound framework, such as the bis(guanidine) ligand TMG₂tol synthesized from 2-aminobenzylamine, create a chelate structure that can be coordinated to metal centers like copper, iron, ruthenium, zinc, and titanium. researchgate.net

A variety of metal complexes incorporating guanidine-based ligands have been synthesized and characterized. iosrjournals.orgnih.gov The synthesis typically involves the reaction of a metal salt (e.g., halides, sulfates) with the guanidine ligand in a suitable solvent. iosrjournals.orgresearchgate.net The resulting complexes can exhibit different coordination geometries, such as octahedral or distorted octahedral, depending on the metal ion and the ligand structure. iosrjournals.org

For example, a bis(guanidine) ligand derived from 2-aminobenzylamine (TMG₂tol) has been used to synthesize copper(I) and copper(II) complexes. researchgate.net These complexes were characterized by single-crystal X-ray diffraction, IR spectroscopy, and mass spectrometry. researchgate.netresearchgate.net Similarly, iron(III) complexes with guanidine ligands have been developed and shown to be effective catalysts. ekb.eg Characterization using techniques like ¹H NMR, FT-IR, and elemental analysis confirms the coordination of the guanidine nitrogen atoms to the metal center. ekb.egiosrjournals.org Zinc complexes with guanidine-hydroquinoline ligands have also been synthesized and fully characterized, demonstrating the versatility of guanidine ligands in coordinating with various metals. nih.gov While specific complexes of ruthenium and titanium with the simple this compound are less commonly reported, the principles of coordination chemistry suggest their feasibility, as both metals are known to form stable complexes with N-donor ligands. semanticscholar.orgmdpi.com

Table 3: Selected Metal Complexes with Guanidine-Based Ligands

| Ligand | Metal Ion | Complex Formula | Coordination Geometry (inferred) | Characterization Methods | Reference |

| TMG₂tol | Copper(I) | [Cu(TMG₂tol)I] | --- | X-ray Diffraction, Mass Spec | researchgate.net |

| TMG₂tol | Copper(II) | [Cu(TMG₂tol)Cl₂] | --- | X-ray Diffraction, Mass Spec | researchgate.net |

| Pyridoxylidene-aminoguanidine (PLAG) | Iron(III) | [Fe(PLAG)₂]SO₄∙2H₂O | Octahedral | X-ray Crystallography, Hirshfeld Surface Analysis | nih.gov |

| Pyridoxylidene-aminoguanidine (PLAG) | Zinc(II) | [Zn(PLAG)(SO₄)(H₂O)]∙H₂O | --- | X-ray Crystallography, Hirshfeld Surface Analysis | nih.gov |

| Guanidinobenzothiazole (GBT) | Cobalt(II) | [Co(GBT)₂] | Octahedral | FT-IR, UV-Vis, Magnetic Susceptibility | iosrjournals.org |

The catalytic performance of metal complexes is profoundly influenced by the steric and electronic properties of their ligands. semanticscholar.org In guanidinato complexes, modifying the substituents on either the guanidine unit or the supporting backbone allows for precise tuning of the catalyst's activity and selectivity. semanticscholar.orgnih.gov

Guanidine-derived ligands have proven particularly effective in stabilizing metal complexes for challenging catalytic reactions, such as hydroxylation and other redox processes. researchgate.netmdpi.com Copper complexes with bis(guanidine) ligands, including those derived from scaffolds similar to this compound, are notable for their ability to mimic the function of the enzyme tyrosinase. researchgate.netmdpi.com

These copper(I) complexes can activate dioxygen (O₂) at low temperatures to form highly reactive bis(µ-oxido)dicopper(III) intermediates. researchgate.netmdpi.comnih.gov The formation of these species is confirmed by low-temperature UV-Vis and Raman spectroscopy. researchgate.netmdpi.com These bis(µ-oxido) complexes are potent oxidants capable of mediating the ortho-hydroxylation of phenolic substrates, a reaction that is difficult to achieve with synthetic catalysts. researchgate.netnih.gov This tyrosinase-like activity represents a significant achievement in biomimetic chemistry, and it is the first time such reactivity has been demonstrated for bis(guanidine) stabilized copper complexes. researchgate.netmdpi.com The redox activity is not limited to copper; cobalt complexes with redox-active bisguanidine ligands have also been studied, revealing complex electron transfer pathways where both the metal and the ligand can be redox-active, sometimes involving interligand hydrogen bonding to trigger the process. nih.gov

Applications in Polymerization and Substrate Activation

This compound derivatives, when complexed with various metals, exhibit significant catalytic activity in polymerization reactions and the activation of small molecules and other substrates. The unique architecture of these ligands, combining a guanidine moiety with an aminobenzyl group, allows for fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic performance. semanticscholar.org

Rare-earth metal complexes incorporating guanidinate ligands derived from this compound have shown notable efficacy in the polymerization of isoprene (B109036). rsc.org Specifically, mono(guanidinate) rare-earth bis(alkyl) complexes, when activated with a co-catalyst like [Ph₃C][B(C₆F₅)₄], demonstrate high activity and excellent 3,4-selectivity in isoprene polymerization. rsc.org The bulky and electron-donating nature of the guanidinate ligand plays a crucial role in stabilizing the active catalytic species and influencing the stereoselectivity of the polymerization process. rsc.org

Beyond polymerization, these complexes are also effective in substrate activation. For instance, the reaction of dialkyl rare-earth complexes with carbon dioxide (CO₂) leads to the activation and insertion of CO₂, forming rare-earth carboxylates. rsc.org This highlights the potential of these systems in the utilization of CO₂ as a C1 feedstock. Similarly, reactions with phenyl isothiocyanate result in the insertion of the C=N bond into the metal-alkyl bond, demonstrating the activation of heterocumulenes. rsc.org

Furthermore, half-sandwich rare-earth metal aminobenzyl complexes have been developed as efficient catalyst precursors for the addition of phosphine (B1218219) P-H bonds to carbodiimides. nih.gov This catalytic transformation yields phosphaguanidine derivatives and showcases the ability of these complexes to facilitate bond formation through the activation of both P-H and C=N bonds. The catalytic activity in this system is sensitive to the size of the rare-earth metal, with larger ions generally exhibiting higher activity. nih.gov

The versatility of guanidine-based ligands extends to their use in organocatalysis, where they can facilitate reactions like ring-opening polymerizations (ROP) of cyclic esters such as lactide. mdpi.comencyclopedia.pub While specific examples focusing solely on this compound in this context are less common in the provided search results, the broader class of guanidine derivatives is well-established in this area. mdpi.comencyclopedia.pubbeilstein-journals.org

Table 1: Catalytic Applications of this compound Derivatives and Analogs

| Catalyst System | Application | Substrate(s) | Product(s) | Key Findings |

| Mono(guanidinate) rare-earth bis(alkyl) complexes | Isoprene Polymerization | Isoprene | 3,4-polyisoprene | High activity and excellent 3,4-selectivity. rsc.org |

| Dialkyl rare-earth complexes with guanidinate ligands | CO₂ Activation | Carbon Dioxide | Rare-earth carboxylates | Effective activation and insertion of CO₂. rsc.org |

| Dialkyl rare-earth complexes with guanidinate ligands | Phenyl Isothiocyanate Activation | Phenyl Isothiocyanate | Insertion products | Activation of heterocumulenes. rsc.org |

| Half-sandwich rare-earth metal aminobenzyl complexes | Phosphaguanidine Synthesis | Phosphines, Carbodiimides | Phosphaguanidines | Catalytic addition of P-H bonds to C=N bonds. nih.gov |

Supramolecular Chemistry and Molecular Recognition by 2 Aminobenzyl Guanidine Architectures

Guanidinium (B1211019) Cation as a Fundamental Anion Receptor Motif

The guanidinium group, a key feature of (2-Aminobenzyl)guanidine, is a versatile and powerful functional group in molecular recognition, particularly for the binding of anions. nih.gov Its ability to form strong interactions is rooted in its distinct electronic and structural characteristics.

Charge-assisted hydrogen bonds are a potent class of non-covalent interactions where electrostatic attraction significantly enhances the strength of a hydrogen bond. The guanidinium cation is an exemplary hydrogen bond donor. Due to its positive charge being delocalized over three nitrogen atoms, it can form multiple, well-oriented hydrogen bonds with anionic guest species. wikipedia.org This interaction is not merely a simple electrostatic attraction but a highly directional and cooperative phenomenon. researchgate.netnih.gov

The high pKa of guanidine (B92328) (around 13.6) ensures that the guanidinium group remains protonated and positively charged over a wide pH range, making it an effective anion receptor in various environments. researchgate.net This charge persistence is a crucial advantage over other cationic groups like polyamines, which are only effective in acidic conditions. nih.gov The strength of these interactions is sufficient to overcome the high hydration energy of anions in aqueous solutions, a significant challenge in anion recognition. nih.gov The release of ordered water molecules from both the anion's hydration shell and the receptor's binding site provides a favorable entropic contribution to the binding event. nih.gov

Theoretical calculations have further illuminated the nature of these interactions, showing that guanidinium can engage in various binding modes, including parallel, bifurcated, and single hydrogen-bonded arrangements with guest molecules. rsc.org

The guanidinium group's ability to act as an effective anion receptor has been demonstrated in numerous studies involving various anions, including biologically and environmentally relevant species like phosphate (B84403), sulfate (B86663), and chloride.

Phosphate and other Oxoanions: The planar, Y-shaped structure of the guanidinium group is particularly well-suited for binding to the tetrahedral geometry of oxoanions such as phosphate and sulfate. nih.gov It can form multiple hydrogen bonds with the oxygen atoms of the anion, leading to strong and selective binding. mit.edu While the binding of a single, conformationally flexible guanidinium ion to phosphate in water can be weak, the incorporation of the guanidinium moiety into a more rigid, preorganized structure significantly enhances binding affinity. nih.govmit.edu For instance, some GADAC (1-guanidino-8-amino-2,7-diazacarbazole dichloride) scaffolds have shown high binding affinity for phosphate and sulfate in water. mit.edu The interaction with phosphate is of particular biological relevance, given the prevalence of phosphate groups in nucleic acids and other vital biomolecules. nih.gov Polyhexamethylene guanidine phosphate (PHMG-p) is an example of a polymeric substance where the guanidinium group is associated with phosphate. nih.gov

Chloride: The binding of chloride anions by guanidinium-based hosts has also been investigated. While chloride is a smaller, more charge-dense anion compared to phosphate or sulfate, charge-assisted hydrogen bonds still play a crucial role in its recognition. acs.org X-ray crystallographic studies of guanidinium chloride show a network of N-H···Cl hydrogen bonds. wikipedia.org In host-guest systems, the chloride guest can be held within a cavity by multiple hydrogen bonds from the guanidinium groups. acs.org

The effectiveness of anion binding is often studied using techniques like NMR titration, which allows for the determination of binding affinities. mit.eduacs.org

To maximize the binding affinity and selectivity for a target anion, the guanidinium groups are often incorporated into larger, preorganized host molecules. mit.edu Preorganization refers to the principle that receptors with binding sites that are already in the correct conformation for guest binding will form more stable complexes than flexible hosts that must reorganize upon binding.

The synthesis of such systems can be complex, often involving multi-step procedures. tum.de Chiral guanidines have been designed and synthesized by introducing chirality on the guanidinyl nitrogens. nih.gov These have been shown to be effective in both catalytic and stoichiometric asymmetric syntheses. nih.gov Another approach involves the "stapling" of peptides with guanidinium groups to reinforce helical structures, which can then act as receptors for protein-protein interactions. nih.gov

Bisguanidine systems, where two guanidinium groups are linked together, have also been developed. nih.gov These hosts can exhibit high affinity for protons and metal ions in water, suggesting potential applications in environmental remediation. nih.gov The synthesis of guanidinium-functionalized polymers, such as polycarbodiimides, has also been reported, creating materials with tailored properties. researchgate.net

Self-Assembly Processes Directed by Guanidine-Based Interactions

The same directional and specific interactions that make the guanidinium group an excellent anion receptor also enable it to direct the self-assembly of molecules into larger, ordered supramolecular structures.

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The predictable hydrogen-bonding patterns of the guanidinium group make it a valuable tool in this field. nih.gov

In the solid state, the interactions between guanidinium cations and suitable anions or hydrogen bond acceptors can lead to the formation of well-defined, one-, two-, or three-dimensional networks. researchgate.netresearchgate.net These interactions can be used to control the packing of molecules in a crystal, influencing properties such as stability and morphology. researchwithrutgers.com For example, the interplay of hydrogen bonding and π-stacking interactions can be used to construct complex supramolecular architectures. nih.gov The study of these ordered structures provides fundamental insights into the nature of non-covalent interactions and can lead to the development of new materials with interesting optical or electronic properties. researchgate.net

The combination of a guanidine group with a benzimidazole (B57391) moiety, as found in 2-guanidinobenzimidazole (B109242) (2GBI) and its derivatives, creates a particularly versatile building block for supramolecular chemistry. nih.gov The 2GBI molecule is a poly-functional, planar system with five nitrogen atoms and five labile N-H bonds, making it capable of forming a variety of hydrogen-bonding patterns. nih.gov

These molecules can self-assemble into various supramolecular structures. For instance, derivatives of 2GBI have been shown to form dimers through complementary hydrogen bonding motifs. nih.gov These dimers can then be further linked into chains or more complex networks. nih.gov The benzimidazole unit itself can participate in self-assembly through π-stacking interactions. rsc.org The synthesis of such systems can sometimes be achieved through intramolecular cyclization reactions of appropriately substituted phenylguanidines. rsc.org The resulting supramolecular assemblies have potential applications in areas such as sensing and materials science. nih.gov

Theoretical Studies on Supramolecular Interactions

Theoretical studies on guanidinium-containing structures are crucial for understanding their function as receptors in supramolecular chemistry and their interactions within biological systems. Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the nature and strength of the non-covalent forces at play.

Computational Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Cation Interactions)

The guanidinium group is a versatile participant in a range of non-covalent interactions, most notably hydrogen bonding and cation-π interactions.

Hydrogen Bonding: The planar, Y-shaped geometry of the guanidinium cation allows its N-H groups to act as potent hydrogen bond donors. Theoretical calculations have demonstrated that the guanidinium moiety can form strong, bidentate hydrogen bonds with oxyanions such as carboxylates, phosphates, and sulfates. This ability to form multiple hydrogen bonds simultaneously contributes to its high affinity for anionic guests.

DFT calculations on guanidinium-amino acid pairs have revealed that the interaction strength is significant, particularly with negatively charged residues like aspartate and glutamate (B1630785), where interaction energies can be as high as -76 kcal/mol in parallel-type complexes. Natural Bond Orbital (NBO) analysis further characterizes these interactions, showing a charge transfer from the electron donor (the anion or aromatic system) to the guanidinium cation.

Cation-π Interactions: The positively charged guanidinium group can also engage in strong cation-π interactions with aromatic systems. Computational studies using DFT methods like M05-2X have been employed to analyze the stacking interactions between the guanidinium cation and simple aromatic rings. These studies indicate that in the gas phase, hydrogen-bonded complexes are often favored, but in a solvated environment (mimicked by models like the Polarizable Continuum Model), distinct cation-π complexes can be observed. The analysis of electron density maps for these complexes shows a characteristic charge-depleting region above the aromatic ring and a charge-gaining area between the two interacting moieties, providing clear evidence of the cation-π interaction.

For a molecule like this compound, the presence of the benzyl (B1604629) group introduces the potential for intramolecular or intermolecular π-interactions, in addition to the hydrogen bonding capabilities of the guanidinium and amino groups.

Prediction of Molecular Geometry and Charge Distribution in Guanidinium Anion Complexes

Computational methods are instrumental in predicting the three-dimensional structures and electronic properties of guanidinium-anion complexes. Theoretical studies have re-examined the structure of the guanidinium cation itself, confirming a nonplanar, propeller-like geometry.

When complexed with anions, the geometry is dictated by the nature of the anion. For instance, with spherical anions like chloride, computations at the MP2/6-31+G* level have shown that the most stable complexes involve the guanidinium cation(s) engaging the anion in a pincer-like fashion. In the case of more complex anions like sulfate, a multitude of stable 1:1 and 2:1 complexes have been identified computationally.

The Atoms in Molecules (AIM) and NBO approaches are frequently used to analyze the nature of the interactions within these complexes. These analyses provide quantitative data on electron density at the bond critical points, which correlates with hydrogen bond distances and orbital interaction energies. This detailed understanding of the charge distribution and geometry is fundamental to the rational design of guanidinium-based anion receptors in supramolecular chemistry. The guanidinium moiety's charge distribution, geometry, and hydrogen-bonding ability are key to its strong binding of bidentate oxyanions.

The table below summarizes findings from theoretical studies on guanidinium complexes, which can be considered analogous to the interactions expected for this compound.

| Interacting Species | Computational Method | Key Findings | Reference |

| Guanidinium and Aromatic Systems | M05-2X/6-311+G(d,p) | In gas phase, hydrogen-bonded complexes were favored. In simulated water, distinct cation-π complexes were identified. NBO analysis showed charge transfer from the aromatic system to the guanidinium cation. | |

| Guanidinium and DNA/RNA Nucleobases | DFT with PCM-water solvation | Both hydrogen-bonded and cation-π complexes were analyzed. Electron density difference maps helped in understanding the cation-π interactions. | |

| Guanidinium and Aromatic Amino Acids | DFT with PCM-water solvation | Complexes are formed through both hydrogen bonds and cation-π interactions. The combination of both interaction types leads to more stable complexes. | |

| Guanidinium and Chloride/Sulfate Anions | MP2/6-31+G* | Confirmed a nonplanar propeller structure for the guanidinium cation. Identified stable pincer-like complexes with chloride and various dimers and trimers with sulfate. | |

| Guanidinium and Amino Acid Residues | DFT | Acidic amino acids (Asp, Glu) form the strongest interactions. Interaction strength for parallel type complexes with aspartate and glutamate is around -76 kcal/mol. |

Advanced Spectroscopic and Computational Characterization of 2 Aminobenzyl Guanidine Systems

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopic analysis is fundamental to characterizing the molecular framework and electronic environment of (2-Aminobenzyl)guanidine.

High-Resolution Mass Spectrometry (HRMS) would be employed to accurately determine the molecular weight and elemental composition of this compound, providing unequivocal confirmation of its chemical formula.

Table 1: Representative Spectroscopic Data for a Related Compound (2-Aminobenzyl alcohol)

| Technique | Observed Data | Reference |

| 1H NMR | A 7.08, B 7.00, C 6.68, D 6.65, E 4.537, F 3.52 ppm | chemicalbook.com |

| Mass Spectrum | Available | nist.gov |

| IR Spectrum | Available | nist.gov |

| UV/Visible Spectrum | Available | nist.gov |

This table shows data for a structurally related compound, 2-Aminobenzyl alcohol, to illustrate the types of data obtained from these techniques. The letters A-F in the 1H NMR data correspond to different protons in the molecule.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. nih.gov For this compound, IR spectroscopy would reveal characteristic absorption bands for the N-H stretches of the amino and guanidinium (B1211019) groups, C-N stretches, and aromatic C-H and C=C vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. nih.govresearchgate.netresearchgate.net The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the benzene (B151609) ring and n→π* transitions involving the lone pairs of the nitrogen atoms. The position and intensity of these bands are sensitive to the solvent and the electronic environment of the chromophore. nih.govresearchgate.net

Table 2: Expected Spectroscopic Features for this compound

| Spectroscopic Technique | Expected Key Features |

| Infrared (IR) | N-H stretching (amino and guanidinium), C-N stretching, Aromatic C-H and C=C stretching |

| UV-Visible (UV-Vis) | π→π* transitions (benzene ring), n→π* transitions (nitrogen lone pairs) |

Computational Approaches for Property Prediction and Validation

Computational chemistry offers powerful tools to complement experimental data, providing deeper insights into the electronic structure and properties of molecules like this compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. rsc.orgarxiv.orgnih.govaps.orgcecam.org By calculating the energies of electronic excited states, TD-DFT can simulate the UV-Vis spectrum, allowing for the assignment of experimentally observed absorption bands to specific electronic transitions. This method is particularly useful for understanding how structural modifications would affect the optical properties of this compound. While TD-DFT is generally accurate for many applications, it has known limitations, especially in describing long-range charge-transfer excitations. rsc.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of the HOMO and LUMO are critical for determining a molecule's electron-donating and electron-accepting capabilities, respectively. researchgate.net For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack and provide insights into intramolecular charge transfer (ICT) processes. dergipark.org.tr

The HOMO-LUMO energy gap is a key parameter that reflects the chemical reactivity and the energy required for electronic excitation. researchgate.net A smaller gap generally indicates higher reactivity and a greater propensity for intramolecular charge transfer. dergipark.org.tr In the context of this compound, charge transfer from the electron-rich aminobenzyl group to the guanidinium moiety could be a significant feature influencing its electronic properties. For large systems, the concept of frontier molecular orbitalets (FMOLs) has been developed to better describe localized reactivity. nih.gov

Table 3: Key Concepts in FMO Analysis

| Concept | Description | Relevance to this compound |

| HOMO | Highest Occupied Molecular Orbital; region of high electron density, acts as an electron donor. | Likely localized on the aminobenzyl moiety. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of low electron density, acts as an electron acceptor. | Likely localized on the guanidinium group. |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO; indicates chemical reactivity and the energy of the lowest electronic transition. | Predicts the molecule's electronic stability and the wavelength of its longest absorption in the UV-Vis spectrum. |

Molecular Electrostatic Potential (MEP) Mapping

A comprehensive search of scientific literature and computational chemistry databases did not yield any specific studies that have performed and published a Molecular Electrostatic Potential (MEP) map for the compound this compound. While MEP analysis is a common computational technique used to understand the charge distribution and reactive sites of molecules, specific research detailing these findings for this compound is not publicly available at this time.

MEP analysis, in principle, would provide valuable insights into the chemical behavior of this compound. This computational method calculates the electrostatic potential at the surface of a molecule, revealing regions that are electron-rich (negative potential) and electron-poor (positive potential).

Theoretically, in an MEP map of this compound, one would expect to observe distinct potential regions:

Negative Potential (Electron-Rich Regions): These areas, typically colored in shades of red and yellow, would likely be concentrated around the nitrogen atoms of the guanidine (B92328) group and the amino group. These regions indicate the probable sites for electrophilic attack, where the molecule is most likely to interact with positively charged species or electrophiles. The lone pairs of electrons on the nitrogen atoms contribute significantly to this negative potential.

Positive Potential (Electron-Poor Regions): Conversely, regions with a positive electrostatic potential, usually depicted in blue, would be expected around the hydrogen atoms, particularly those bonded to the nitrogen atoms of the amino and guanidine groups. These sites represent the areas susceptible to nucleophilic attack, where the molecule could interact with negatively charged species.

Neutral Regions: Areas with a near-zero potential, often colored in green, would likely be found over the carbon atoms of the benzyl (B1604629) ring.

Without a dedicated study, any further discussion on the specific potential values (e.g., in kcal/mol or kJ/mol) for the positive and negative regions of this compound would be purely speculative. The generation of an accurate MEP map and its detailed analysis would require a dedicated quantum chemical calculation, typically using methods like Density Functional Theory (DFT) with an appropriate basis set.

Therefore, while the principles of MEP mapping suggest a predictable pattern of charge distribution for this compound, the precise details, quantitative values, and their implications for the molecule's reactivity and intermolecular interactions remain an area for future research.

2 Aminobenzyl Guanidine As a Versatile Synthetic Building Block for Functional Molecules

Design and Construction of Complex N-Heterocyclic Scaffolds

The inherent reactivity of the aminobenzyl and guanidine (B92328) functionalities within the (2-Aminobenzyl)guanidine structure makes it an ideal starting point for synthesizing N-heterocycles. The primary amino group and the adjacent benzyl (B1604629) position are primed for cyclization reactions, while the guanidine group can act as a potent nucleophile or a source of nitrogen atoms, enabling the formation of various ring systems.

The this compound framework is fundamental to the synthesis of quinazolines. While direct use of the isolated compound is one route, many synthetic strategies assemble the scaffold in situ. For instance, a highly efficient copper-catalyzed reaction of 2-bromobenzonitriles with guanidine provides a direct pathway to 2,4-diaminoquinazoline derivatives. organic-chemistry.org Similarly, (2-halophenyl)methylamines can react with guanidine hydrochloride to yield substituted quinazolines. nih.gov These methods effectively construct the this compound core as a transient intermediate that rapidly cyclizes.

Another approach involves the acid-mediated [4+2] annulation of N-benzyl cyanamides with 2-amino aryl ketones or 2-aminobenzonitriles, which yields 2-aminoquinazolines and 2-amino-4-iminoquinazolines, respectively. mdpi.com This highlights the versatility of using precursors that contain the essential aminobenzyl fragment.

The following table summarizes various synthetic routes that leverage the this compound scaffold or its precursors for quinazoline (B50416) synthesis.

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Reference(s) |

| (2-Halophenyl)methylamine | Guanidine hydrochloride | CuI | Substituted Quinazolines | nih.gov |

| 2-Bromobenzonitrile | Guanidine | Copper | 2,4-Diaminoquinazolines | organic-chemistry.org |

| 2-Aminoaryl Ketone | N-Benzyl Cyanamide | HCl | 2-Aminoquinazolines | mdpi.com |

| 2-Aminobenzonitrile (B23959) | N-Benzyl Cyanamide | HCl | 2-Amino-4-iminoquinazolines | mdpi.com |

| 2-Aminobenzyl Alcohol | Nitriles | Mn(I) or Co(II) | 2-Substituted Quinazolines | organic-chemistry.orgnih.gov |

For the synthesis of quinolines, the 2-aminobenzyl moiety is a common precursor. For example, 2-aminobenzyl alcohols can undergo condensation reactions with α,β-unsaturated ketones, β-dicarbonyl compounds, or other ketones to form a variety of quinoline (B57606) derivatives. organic-chemistry.orgsioc-journal.cnrsc.org These reactions, often catalyzed by metals like iridium or promoted by oxidants such as active manganese dioxide, demonstrate the utility of the aminobenzyl group in building the quinoline core. organic-chemistry.orgsioc-journal.cnrsc.org

The synthesis of benzimidazoles can be achieved through the cyclization of phenylguanidine derivatives. A notable example is the copper-promoted reaction where N-(2-bromophenyl)-guanidine undergoes an intramolecular C–N cyclization to form 2-aminobenzimidazole (B67599). semanticscholar.orgnih.gov This intermediate can then be further functionalized. nih.gov The 2-aminobenzimidazole structure itself contains a cyclic guanidine moiety, making it a valuable building block for more complex, medicinally important molecules. researchgate.netrsc.org Classical methods, such as the condensation of 1,2-diaminobenzenes with various reagents, also lead to the benzimidazole (B57391) core, which is structurally related to cyclized this compound. rsc.org

The guanidine group is also instrumental in the synthesis of triazole-containing molecules. While not always incorporated directly from a this compound precursor, the guanidine moiety is a key pharmacophore often added to triazole scaffolds to create potent therapeutic agents, such as factor Xa inhibitors. google.comresearchgate.net In some synthetic strategies, guanidines are used as organocatalysts to promote the [3+2] cycloaddition reactions that form the 1,2,3-triazole ring system. acs.org This catalytic role underscores the influence of the guanidine group in directing the formation of these important heterocycles.

The table below outlines pathways where guanidine derivatives are central to forming benzimidazole and triazole rings.

| Precursor/Catalyst | Reaction Type | Resulting Heterocycle | Key Feature | Reference(s) |

| N-(2-Bromophenyl)-guanidine | Intramolecular C–N Cyclization | 2-Aminobenzimidazole | Guanidine moiety cyclizes to form the heterocyclic core. | semanticscholar.orgnih.gov |

| 1,2-Diaminobenzene | Condensation | Benzimidazole | Forms a scaffold that is a bioisostere of a cyclic guanidine. | rsc.org |

| Tetramethylguanidine (TMG) | Organocatalysis | 1,2,3-Triazole | Guanidine acts as a base catalyst for cycloaddition. | acs.org |

| Guanidine Mimics | Molecular Scaffolding | Triazole-based Inhibitors | Guanidine group incorporated as a key pharmacophore. | google.com |

Integration into Bio-Inspired Systems and Enzyme Mimics

The guanidinium (B1211019) group, which is the protonated form of guanidine under physiological conditions, is a key feature of the amino acid arginine. This allows it to form strong, bidentate hydrogen bonds with oxoanions like carboxylates and phosphates, a fundamental interaction in molecular recognition and catalysis within biological systems. raineslab.com Consequently, synthetic molecules containing the this compound scaffold are excellent candidates for creating bio-inspired systems and enzyme mimics.

2-Aminobenzimidazoles, which feature a cyclic guanidinium-like structure, have been successfully used to replace guanidinium groups in synthetic receptors designed to act as catalysts for phosphoryl transfer, mimicking the function of certain enzymes. rsc.org More advanced applications include the rational design of guanidinium-based biological metal-covalent organic frameworks (Bio-MCOFs). acs.org In one study, a Bio-MCOF constructed from triaminoguanidinium and copper clusters was shown to function as a multifunctional nanocatalyst inside tumor cells, demonstrating enzyme-like activity by generating reactive oxygen species. acs.org

The ability of the guanidine moiety to act as a bioisostere for other functional groups like amidines and triazoles further expands its utility in designing molecules that can interact with biological targets. researchgate.netnih.gov This principle has been applied to create functionalized oligonucleotides that act as enzyme mimics, where the strategic placement of guanidine functions enhances catalytic activity. researchgate.net

Exploration as a Precursor for Novel Chemical Entities and Advanced Materials

The this compound scaffold is a valuable precursor for the discovery of novel chemical entities with therapeutic potential. Numerous studies have focused on synthesizing libraries of benzylguanidine derivatives to explore their biological activities. mdpi.comnih.govnih.gov For example, hybrid molecules combining the benzylguanidine structure with the alkylating group of the chemotherapy drug melphalan (B128) have been developed as potential treatments for neuroblastoma, aiming to merge the selective uptake of benzylguanidines into neuroblastoma cells with potent cytotoxicity. nih.gov

In the realm of advanced materials, the unique chemical properties of the guanidine group are being exploited to develop new functional polymers and coatings. smolecule.com The strong basicity and hydrogen-bonding capability of the guanidine moiety make it an attractive component for creating materials with specific catalytic or recognition properties. A prime example is the development of guanidinium-based porous framework materials, such as the Bio-MCOF mentioned earlier, which function as highly structured nanocatalysts. acs.org These materials represent a new class of advanced materials where the this compound building block is integrated into a larger, functional architecture. Furthermore, the ability of the guanidinium group to interact with the phosphate (B84403) backbone of DNA has inspired the design of novel minor groove binders and other molecules aimed at nucleic acid recognition. beilstein-journals.org

Featured Recommendations

| Most viewed | ||

|---|---|---|